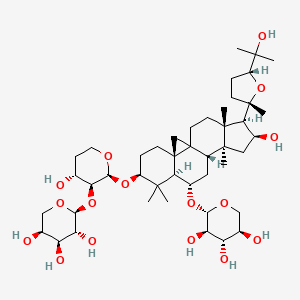

askendoside D

Description

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCTRKYVPEQRM-HXDGHICLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Askendoside D: A Spectroscopic Guide

For Immediate Release

Introduction to Askendoside D and the Cardenolide Glycosides of Streptocaulon

This compound is presumed to be a member of the cardenolide glycoside family, a class of naturally occurring steroids renowned for their potent cardiotonic effects. These compounds are biosynthesized by a variety of plants, with the genus Streptocaulon, particularly species such as Streptocaulon juventas and Streptocaulon griffithii, being a prominent source.[1][2][3][4][5][6][7][8][9] The core structure of a cardenolide consists of a steroid nucleus with a characteristic five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position. Variations in the stereochemistry of the steroid core, the nature and number of sugar units, and additional functional groups give rise to a vast diversity of cardenolide glycosides, each with unique spectroscopic signatures.

This guide will focus on the detailed analysis of the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of a representative cardenolide glycoside, providing the foundational knowledge necessary for the structural elucidation and characterization of this compound and related molecules.

Mass Spectrometry (MS) Analysis: Deciphering the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and molecular weight of natural products. For a cardiac glycoside like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion, typically as a sodium adduct [M+Na]+.

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Cardenolide Glycoside

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+Na]+ | 557.2619 | 557.2623 | C29H42O9Na |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides invaluable information about the structure of the glycoside. Collision-induced dissociation (CID) of the precursor ion typically results in the cleavage of the glycosidic bond, leading to the loss of the sugar moiety and the formation of a fragment ion corresponding to the aglycone. The mass difference between the precursor ion and the aglycone fragment allows for the identification of the sugar unit(s).

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified cardenolide glycoside is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated prior to analysis. A full scan MS spectrum is acquired to identify the molecular ion.

-

Tandem MS (MS/MS): The [M+Na]+ ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Data Analysis: The accurate mass measurements of the molecular ion and fragment ions are used to determine the elemental composition and deduce the structure of the aglycone and sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environment. Key signals for a cardenolide glycoside include:

-

Anomeric Protons: The protons on the anomeric carbons of the sugar units typically resonate in the region of δ 4.5-5.5 ppm and their coupling constants provide information about the stereochemistry of the glycosidic linkage.

-

Steroidal Protons: A complex series of signals in the region of δ 1.0-4.0 ppm correspond to the protons of the steroid nucleus.

-

Methyl Protons: Sharp singlets for the angular methyl groups (C-18 and C-19) are characteristic of the steroid core.

-

Lactone Protons: Signals for the protons of the butenolide ring are typically observed in the downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Important resonances include:

-

Carbonyl Carbon: The carbonyl carbon of the lactone ring resonates at around δ 170-180 ppm.

-

Olefinic Carbons: The sp²-hybridized carbons of the butenolide ring appear in the region of δ 110-160 ppm.

-

Anomeric Carbons: The anomeric carbons of the sugar moieties are typically found between δ 95-105 ppm.

-

Steroidal Carbons: The numerous sp³-hybridized carbons of the steroid skeleton resonate in the upfield region.

Table 2: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of a Cardenolide Glycoside (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 37.3 | 1.85, 1.10 |

| 2 | 29.8 | 1.95, 1.70 |

| 3 | 71.8 | 3.60 (br s) |

| 4 | 42.3 | 2.35, 2.10 |

| 5 | 41.6 | 1.90 |

| 6 | 26.8 | 1.65, 1.50 |

| 7 | 26.2 | 1.55, 1.45 |

| 8 | 41.3 | 1.80 |

| 9 | 50.1 | 1.75 |

| 10 | 36.8 | - |

| 11 | 21.1 | 1.60, 1.40 |

| 12 | 39.1 | 2.15, 1.90 |

| 13 | 49.5 | - |

| 14 | 84.1 | - |

| 15 | 32.5 | 2.50, 1.85 |

| 16 | 25.3 | 2.05, 1.80 |

| 17 | 51.6 | 2.75 (dd, 9.0, 6.0) |

| 18 | 15.9 | 0.95 (s) |

| 19 | 23.5 | 1.05 (s) |

| 20 | 175.2 | - |

| 21 | 74.5 | 4.85 (d, 18.0), 4.95 (d, 18.0) |

| 22 | 117.5 | 5.90 (s) |

| 23 | 174.1 | - |

2D NMR Spectroscopy

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the steroid and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between ¹H and ¹³C atoms, which is crucial for connecting the different structural fragments, such as linking the sugar unit to the aglycone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D NMR Acquisition: ¹H and ¹³C NMR spectra are recorded.

-

2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed.

-

Data Processing and Analysis: The NMR data is processed using appropriate software. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the complete structure of the molecule.

Structural Elucidation Workflow

The process of elucidating the structure of a novel cardenolide glycoside like this compound follows a logical progression, integrating data from various spectroscopic techniques.

Caption: Workflow for the structural elucidation of a cardenolide glycoside.

Conclusion

The structural characterization of this compound, a putative cardenolide glycoside from the Streptocaulon genus, relies on a synergistic application of mass spectrometry and NMR spectroscopy. By carefully analyzing the molecular weight, fragmentation patterns, and detailed 1D and 2D NMR data, researchers can confidently determine its complete chemical structure. The representative data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals working on the isolation, characterization, and development of this important class of natural products.

References

-

Xue, R., et al. (2013). Cardenolide Glycosides From Root of Streptocaulon Juventas. Phytochemistry, 88, 105-111. [Link]

-

Nguyen, H. T., et al. (2021). A new cardenolide glycoside from the roots of Streptocaulon juventas (lour.) merr. (Asclepiadaceae). Natural Product Research, 35(7), 1192-1198. [Link]

-

Li, C., et al. (2007). Cytotoxic cardenolides from Streptocaulon griffithii. Chemistry & Biodiversity, 4(5), 998-1002. [Link]

-

Ueda, J. Y., et al. (2003). Antiproliferative Activity of Cardenolides Isolated From Streptocaulon Juventas. Biological & Pharmaceutical Bulletin, 26(10), 1431-1434. [Link]

- Akinwumi, O. D., & Ambali, A. A. (2024). Cardiac Glycosides from African Medicinal Plants. Tropical Journal of Phytochemistry & Pharmaceutical Sciences, 3(2), 114-124.

-

ResearchGate. (n.d.). Cardiac glycosides derived from the genus Streptocaulon. [Link]

-

Xue, R., et al. (2012). Cytotoxic Cardiac Glycosides from the Roots of Streptocaulon juventas. Planta Medica, 79(02), 150-156. [Link]

- Toxicon. (2019). A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. Toxicon, 158, 61-68.

-

Yin, J., et al. (2014). The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships. Molecules, 19(8), 11847-11867. [Link]

-

Hao, B. X., et al. (2011). CHEMICAL CONSTITUENTS OF THE ROOT OF STREPTOCAULON JUVENTAS MERR. Science and Technology Development Journal, 14(4), 23-27. [Link]

Sources

- 1. Cardenolide glycosides from root of Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic cardenolides from Streptocaulon griffithii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of cardenolides isolated from Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Cytotoxic Cardiac Glycosides from the Roots of Streptocaulon juventas | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic cardiac glycosides from the roots of Streptocaulon juventas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cytotoxic activities of cardiac glycosides from Streptocaulon juventas and the structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Cardenolide Glycosides from Asclepias curassavica

A Note to the Researcher: The specific compound "askendoside D" does not appear in the current scientific literature. This guide is structured to provide a comprehensive workflow and detailed data for the characterization of cardenolide glycosides isolated from Asclepias curassavica, the likely source of such a compound. The principles and data presented herein are directly applicable to the structural elucidation of novel or known compounds of this class, including a putative "this compound".

Introduction: The Challenge and Importance of Cardenolide Glycoside Characterization

Asclepias curassavica, commonly known as tropical milkweed, is a rich source of cardenolide glycosides, a class of steroids characterized by a butenolide ring at C-17.[1][2][3] These compounds are of significant interest due to their potent biological activities, including their well-documented inhibition of the Na+/K+-ATPase enzyme, which underlies their toxicity and potential therapeutic applications.[1] The structural diversity of cardenolides, arising from variations in the stereochemistry of the steroid core, the nature and attachment of sugar moieties, and other functional group modifications, presents a significant challenge for their structural elucidation.[4][5][6]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is the most powerful tool for the unambiguous assignment of the complex structures of these natural products.[2] This guide provides a detailed overview of the NMR spectroscopic analysis of cardenolide glycosides from A. curassavica, using a representative compound to illustrate the process.

Part 1: Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for successful structure elucidation. The following is a generalized, field-proven protocol for the analysis of cardenolide glycosides.

1. Sample Preparation:

-

Purity: The isolated compound should be of high purity (>95%), as impurities can complicate spectral interpretation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS).

-

Solvent Selection: The choice of deuterated solvent is critical. Methanol-d₄ (CD₃OD) and pyridine-d₅ are commonly used for cardenolide glycosides due to their ability to dissolve these moderately polar compounds and to exchange with hydroxyl protons, simplifying the spectra. For resolving overlapping signals, a mixture of solvents may be employed.

-

Concentration: A concentration of 1-5 mg of the compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

-

¹H NMR:

-

A standard pulse program is typically used.

-

The spectral width should be set to encompass all proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is standard.

-

The spectral width should cover the expected range for carbon signals (e.g., 0-220 ppm).

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing out the connectivity within the steroid backbone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This is a key experiment for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for establishing the connectivity between different structural fragments, such as the linkage of sugars to the aglycone and between sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

Part 2: ¹H and ¹³C NMR Data for a Representative Cardenolide Glycoside

The following table presents the ¹H and ¹³C NMR assignments for a representative cardenolide glycoside isolated from Asclepias curassavica. The data is compiled based on published literature and is illustrative of the chemical shifts and coupling constants expected for this class of compounds.

Table 1: ¹H and ¹³C NMR Data for a Representative Cardenolide Glycoside from Asclepias curassavica (in CD₃OD)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

| Aglycone | ||

| 1 | 38.5 | 1.85, m; 1.20, m |

| 2 | 28.0 | 1.95, m; 1.60, m |

| 3 | 78.5 | 4.10, m |

| 4 | 35.0 | 2.20, m; 1.50, m |

| 5 | 40.2 | 1.75, m |

| 6 | 27.5 | 1.65, m; 1.45, m |

| 7 | 26.8 | 1.55, m; 1.35, m |

| 8 | 42.0 | 1.90, m |

| 9 | 45.1 | 1.60, m |

| 10 | 37.2 | - |

| 11 | 22.0 | 1.70, m; 1.50, m |

| 12 | 39.8 | 2.10, m; 1.80, m |

| 13 | 50.5 | - |

| 14 | 85.0 | - |

| 15 | 33.0 | 2.30, m; 1.90, m |

| 16 | 27.2 | 1.80, m; 1.60, m |

| 17 | 52.0 | 2.50, t (8.5) |

| 18 | 15.0 | 1.05, s |

| 19 | 60.5 | 3.50, d (10.0); 3.40, d (10.0) |

| 20 | 175.0 | - |

| 21 | 118.0 | 6.00, s |

| 22 | 176.5 | - |

| 23 | 72.0 | 4.90, d (18.0); 4.80, d (18.0) |

| Sugar Moiety (e.g., 6-deoxy-β-glucopyranose) | ||

| 1' | 102.5 | 4.38, d (8.0) |

| 2' | 75.0 | 3.32, m |

| 3' | 76.5 | 3.27, m |

| 4' | 71.5 | 3.28, m |

| 5' | 73.0 | 3.83, m |

| 6' | 18.0 | 1.27, d (6.0) |

| Second Sugar Moiety (e.g., β-glucopyranose) | ||

| 1'' | 104.0 | 4.71, d (8.0) |

| 2'' | 75.5 | 3.30, m |

| 3'' | 77.0 | 3.21, m |

| 4'' | 71.0 | 3.30, m |

| 5'' | 77.5 | 3.30, m |

| 6'' | 62.0 | 3.82, m; 3.67, m |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are given in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).[2]

Part 3: Logic of Structural Elucidation - A Step-by-Step Narrative

The complete assignment of a cardenolide glycoside structure is a systematic process of piecing together spectroscopic clues.

-

Identification of the Aglycone and Sugar Moieties:

-

The anomeric protons of the sugar units are typically observed in the ¹H NMR spectrum between δ 4.0 and 5.5 ppm as doublets.[2] The corresponding anomeric carbons appear between δ 95 and 105 ppm in the ¹³C NMR spectrum.

-

The characteristic signals for the butenolide ring include a proton singlet around δ 6.0 ppm (H-21) and carbon signals around δ 175 (C-20, C-22), 118 (C-21), and 72 (C-23) ppm.

-

The two methyl singlets for the steroid backbone (C-18 and C-19, if not functionalized) are also readily identifiable in the upfield region of the ¹H NMR spectrum.

-

-

Assembling the Spin Systems:

-

COSY: Starting from the anomeric proton, the COSY spectrum allows for the tracing of the proton-proton correlations within each sugar ring, establishing the sequence from H-1' to H-6'. Similarly, the spin systems within the steroid nucleus can be mapped out.

-

HSQC: Once the proton spin systems are established, the HSQC spectrum is used to assign the chemical shifts of the directly attached carbons.

-

-

Connecting the Fragments:

-

HMBC: The HMBC spectrum is crucial for connecting the individual spin systems. Key correlations include:

-

The anomeric proton of the first sugar (H-1') to the carbon of the aglycone at the point of attachment (e.g., C-3).

-

The anomeric proton of the second sugar (H-1'') to the carbon of the first sugar at the linkage position (e.g., C-4').

-

Protons on the steroid nucleus to quaternary carbons (e.g., H-18 to C-13, C-14, C-17).

-

-

-

Determining Stereochemistry:

-

Coupling Constants: The magnitude of the coupling constants between vicinal protons provides information about their dihedral angle and thus their relative stereochemistry. For example, a large coupling constant (around 8 Hz) for the anomeric proton is indicative of a β-linkage for many sugars.[2]

-

NOESY/ROESY: These experiments reveal through-space correlations between protons. For instance, NOE correlations between H-1' and H-3' and H-5' of a sugar ring can confirm its stereochemistry. Correlations between the steroid protons and the sugar protons can define the orientation of the glycosidic linkage.

-

Part 4: Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical flow of experiments and data analysis in the structural elucidation of a cardenolide glycoside.

Caption: Workflow for the structural elucidation of cardenolide glycosides using NMR spectroscopy.

Conclusion

The structural elucidation of cardenolide glycosides like those found in Asclepias curassavica is a complex but achievable task with the systematic application of modern NMR spectroscopic techniques. While the specific compound "this compound" remains elusive in the current literature, the methodologies and data presented in this guide provide a robust framework for the characterization of any novel or known compound from this important class of natural products. A thorough, multi-dimensional NMR analysis is indispensable for defining the precise connectivity and stereochemistry, which are critical for understanding the structure-activity relationships of these biologically active molecules.

References

-

New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds. PubMed Central. [Link]

-

Two cardenolide glycosides from the seed fairs of Asclepias curassavica and their cytotoxic activities. Chinese Journal of Natural Medicines. [Link]

-

Steroidal Glycosides from the Roots of Asclepias curassavica. ResearchGate. [Link]

-

Structures of the cardiac glycosides used in this study: glucopyranosyl frugoside, glucopyranosyl calotropin, frugoside, gofruside, and ouabain. ResearchGate. [Link]

-

Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Asclepias. Wikipedia. [Link]

-

Chemical investigation of Asclepias curassavica Linn. ResearchGate. [Link]

Sources

- 1. New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. Asclepias - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Mechanism of Action of Askendoside D: A Hypothesis-Driven Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Askendoside D, a cardiac glycoside derived from marine sources, has demonstrated significant cytotoxic potential against various cancer cell lines, yet its precise mechanism of action remains to be fully elucidated. This guide puts forth the central hypothesis that this compound exerts its anticancer effects through the targeted inhibition of the Na+/K+-ATPase pump. This inhibition is proposed to disrupt cellular ionic homeostasis, leading to an increase in intracellular sodium and calcium concentrations. The resultant ionic imbalance is hypothesized to trigger a downstream signaling cascade involving Src kinase and the PI3K/Akt pathway, ultimately culminating in the induction of apoptosis. This document provides a comprehensive, multi-phase experimental strategy designed to rigorously test this hypothesis, from initial target engagement and cellular response analysis to the elucidation of complex signaling pathways and in vivo validation. Detailed protocols, expected outcomes, and advanced data visualization models are provided to equip researchers with a robust framework for investigating this compound's therapeutic potential.

Introduction to this compound

This compound is a macrocyclic cardiac glycoside isolated from the starfish Acanthaster planci. Structurally, it belongs to a class of naturally occurring compounds known for their profound physiological effects, most notably on cardiac tissue. However, emerging research has highlighted the potent cytotoxic activity of many cardiac glycosides against a broad spectrum of cancer cells, positioning them as promising candidates for oncological drug development. This compound is part of this promising group, but a detailed understanding of its molecular interactions and the cellular pathways it modulates is essential for its translation into a clinical candidate.

The Na+/K+-ATPase Inhibition Hypothesis

The central hypothesis for this compound's mechanism of action is predicated on the well-established role of cardiac glycosides as inhibitors of the Na+/K+-ATPase enzyme.[1][2][3]

2.1. Central Hypothesis: Na+/K+-ATPase as the Primary Target

We hypothesize that this compound directly binds to the α-subunit of the Na+/K+-ATPase pump on the cancer cell membrane. This enzyme is critical for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound is proposed to be the initiating event in its cytotoxic cascade.

2.2. Rationale and Proposed Downstream Signaling Cascade

The inhibition of Na+/K+-ATPase triggers a predictable series of ionic and signaling events:

-

Disruption of Ion Homeostasis: Pump inhibition leads to an accumulation of intracellular sodium ([Na+]i).[4][5][6]

-

Calcium Influx: The elevated [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][3][4]

-

Activation of Signaling Kinases: The Na+/K+-ATPase also functions as a signal transducer.[7][8] Its inhibition by cardiac glycosides can activate Src, a non-receptor tyrosine kinase, which can then transactivate other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10] This interaction can initiate downstream signaling cascades, including the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[5][11][12]

-

Induction of Apoptosis: The sustained elevation of intracellular calcium is a potent pro-apoptotic signal.[13][14][15][16] This, combined with the modulation of survival pathways like PI3K/Akt, is hypothesized to converge on the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.

The proposed signaling pathway is visualized below.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation Strategy

A phased approach is proposed to systematically dissect and validate the hypothesized mechanism of action.

Caption: A multi-phase workflow for mechanism validation.

Phase 1: Direct Target Engagement & Cellular Consequences

Objective: To confirm that this compound directly inhibits Na+/K+-ATPase and subsequently alters intracellular ion concentrations.

-

Experiment 1.1: In Vitro Na+/K+-ATPase Inhibition Assay

-

Rationale: To provide direct evidence of target engagement by quantifying the inhibitory effect of this compound on the enzymatic activity of purified Na+/K+-ATPase.

-

Protocol: A colorimetric assay measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis is recommended.[17][18][19]

-

Prepare reaction mixtures containing purified Na+/K+-ATPase (e.g., from porcine cerebral cortex) in a buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).[20]

-

A parallel set of reactions should include ouabain (1 mM) to determine the specific Na+/K+-ATPase activity.[20]

-

Add varying concentrations of this compound to the experimental wells.

-

Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 15-30 minutes).[18]

-

Stop the reaction and measure the liberated phosphate using a malachite green-based colorimetric reagent.

-

Calculate the IC50 value for this compound.

-

-

-

Experiment 1.2: Measurement of Intracellular Ion Concentrations

-

Rationale: To verify that target inhibition in intact cells leads to the hypothesized downstream ionic shifts.

-

Protocol for Intracellular Sodium ([Na+]i):

-

Load cancer cells (e.g., HeLa or a relevant line) with a sodium-sensitive fluorescent indicator such as Sodium Green or CoroNa Green AM.[21][22]

-

Wash cells to remove excess dye and incubate with varying concentrations of this compound.

-

Measure fluorescence intensity using flow cytometry or fluorescence microscopy.[22]

-

Generate a calibration curve using ionophores (e.g., gramicidin) in buffers with known Na+ concentrations to quantify changes.[21]

-

-

Protocol for Intracellular Calcium ([Ca2+]i):

-

Load cells with a ratiometric calcium indicator like Fura-2 AM.[23][24][25][26]

-

After loading, treat cells with this compound.

-

Measure the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm (calcium-bound) and ~380 nm (calcium-free).[23][24][25]

-

This ratiometric measurement provides a quantitative assessment of [Ca2+]i changes, minimizing artifacts from uneven dye loading.[25]

-

-

Phase 2: Elucidating the Downstream Signaling Pathway

Objective: To connect the initial ionic events to the induction of apoptosis and identify the key signaling molecules involved.

-

Experiment 2.1: Assessment of Apoptosis Induction

-

Rationale: To confirm that the cytotoxicity of this compound is due to programmed cell death.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound for various time points (e.g., 12, 24, 48 hours).

-

Harvest and wash the cells with cold PBS.[27]

-

Resuspend cells in 1X Annexin Binding Buffer.[28]

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).[27]

-

Incubate for 15-20 minutes at room temperature in the dark.[28]

-

Analyze the cell populations by flow cytometry. Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.[27]

-

-

-

Experiment 2.2: Western Blot Analysis of Key Signaling Proteins

-

Rationale: To probe the activation state of hypothesized signaling intermediates.

-

Protocol:

-

Treat cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture signaling events.

-

Lyse cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe membranes with primary antibodies against:

-

Phospho-Src (Tyr416) and total Src

-

Phospho-Akt (Ser473) and total Akt

-

Cleaved Caspase-3 and Pro-Caspase-3

-

Bcl-2 family proteins (e.g., Bcl-2, Bax)

-

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

-

-

Experiment 2.3: Use of Mechanistic Probes

-

Rationale: To establish causality by determining if blocking a specific step in the proposed pathway can rescue cells from this compound-induced apoptosis.

-

Protocol:

-

Pre-treat cells with specific inhibitors before adding this compound:

-

After pre-treatment, expose cells to this compound.

-

Assess cell viability (e.g., MTT assay) or apoptosis (Annexin V/PI assay) and compare the results to cells treated with this compound alone. A rescue effect would strongly support the involvement of that specific pathway.

-

-

Phase 3: In Vivo Validation

Objective: To determine if the cytotoxic mechanism of this compound is effective in a preclinical tumor model.

-

Experiment 3.1: Xenograft Mouse Model

-

Rationale: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Select an appropriate immunodeficient mouse strain (e.g., Nude or SCID mice).[29][30][31][32]

-

Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 3-5 x 10^6 cells) into the flank of each mouse.[29]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[29]

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer treatment via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

-

Measure tumor volume with calipers regularly. The formula Volume = (width)² x length/2 is commonly used.[29]

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

-

-

Data Interpretation & Expected Outcomes

All quantitative data should be summarized for clear comparison and statistical analysis.

Table 1: Expected Quantitative Outcomes

| Experiment | Metric | Expected Outcome with this compound | Hypothesis Support |

| 1.1: NKA Inhibition | IC50 Value | Low nanomolar to micromolar range | Direct target engagement |

| 1.2: Ion Measurement | Fold Change | Significant increase in [Na+]i and [Ca2+]i | Confirmation of cellular ionic effect |

| 2.1: Apoptosis Assay | % Apoptotic Cells | Dose- and time-dependent increase | Cytotoxicity is via apoptosis |

| 2.2: Western Blot | Protein Ratio (p-Protein/Total) | Rapid increase in p-Src/Src and decrease in p-Akt/Akt | Implication of Src/PI3K-Akt pathway |

| 2.3: Mechanistic Probes | % Cell Viability | Rescue of viability with BAPTA-AM or PP2 | Causal link between Ca2+/Src and cell death |

| 3.1: Xenograft Model | Tumor Growth Inhibition (%) | Significant, dose-dependent reduction in tumor volume | Confirmation of in vivo efficacy |

Conclusion

This guide outlines a hypothesis-driven research plan to systematically investigate the mechanism of action of this compound. By focusing on Na+/K+-ATPase as the primary target, we can build a logical and testable framework that connects initial molecular interactions to downstream signaling and eventual cell fate. The successful execution of these experiments will not only elucidate the fundamental biology of this compound but also provide the critical data necessary to support its further development as a novel anticancer therapeutic.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

JoVE. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH. Retrieved from [Link]

-

Minamino, T. (2017). Bacterial Intracellular Sodium Ion Measurement using CoroNa Green. Bio-protocol. Retrieved from [Link]

-

Shanmugam, G. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Boehning, D., et al. (2009). Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death. NIH. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]

-

Xenograft/Tumorgraft Protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

-

Jan, M. T. (2023). Calcium's Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective. Retrieved from [Link]

-

Pinton, P., & Rizzuto, R. (2008). Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis. PMC - NIH. Retrieved from [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Rizzuto, R., et al. (2003). Calcium and apoptosis: facts and hypotheses. Unife. Retrieved from [Link]

-

Pierre, S. V. (2017). Factors that influence the Na/K-ATPase signaling and function. PMC - PubMed Central. Retrieved from [Link]

-

Tian, J., et al. (2006). Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex. PMC. Retrieved from [Link]

-

Greeff, K., & Fox, A. A. (1984). Cardiac glycosides and sodium/potassium-ATPase. PubMed. Retrieved from [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

Matsui, H., & Schwartz, A. (1968). Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Mode of action of cardiac glycosides. Retrieved from [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. Retrieved from [Link]

-

Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of digoxin (Digitalis glycoside)?. Retrieved from [Link]

-

Askari, A. (2013). Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. NIH. Retrieved from [Link]

-

ResearchGate. (2025). Binding of SRC to Na+/K+-ATPase forms a functional signaling complex. Retrieved from [Link]

-

Lee, K. (2018). Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP). PubMed Central. Retrieved from [Link]

-

Cai, L., et al. (2023). The Na/K-ATPase α1/Src Signaling Axis Regulates Mitochondrial Metabolic Function and Redox Signaling in Human iPSC-Derived Cardiomyocytes. NIH. Retrieved from [Link]

-

Med simplified. (2019). Digoxin - Mechanism of Action. YouTube. Retrieved from [Link]

-

Haas, M., et al. (2002). Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases. PubMed. Retrieved from [Link]

-

Blaustein, M. P. (2009). Regulation of Intracellular and Mitochondrial Sodium in Health and Disease. Circulation Research - American Heart Association Journals. Retrieved from [Link]

-

Rognant, S., et al. (2020). The microtubule network enables Src kinase interaction with the Na,K-ATPase to generate Ca2+ flashes in smooth muscle cells. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of Na, K–ATPase and their consequences in cancer. Retrieved from [Link]

-

Askari, A. (2013). Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src. ACS Publications. Retrieved from [Link]

-

Kumar, S. (2017). Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells. PMC. Retrieved from [Link]

-

Amellal, M., et al. (2025). Intracellular Na+ measurements using Sodium Green Tetraacetate with flow cytometry. Retrieved from [Link]

-

Frontiers. (2023). The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Retrieved from [Link]

-

MeAcsay. (n.d.). Technical Manual Na+k+-ATPase Activity Assay Kit. Retrieved from [Link]

-

Xie, Z. (2003). Molecular Mechanisms of Na/K ATPase± Mediated Signal Transduction. Retrieved from [Link]

-

SPIE Digital Library. (2010). New strategies to measure intracellular sodium concentrations. Retrieved from [Link]

-

ResearchGate. (2025). (Na++K+)ATPase is a target for PI-3K/PKB and PKC pathways triggered by albumin. Retrieved from [Link]

-

Yan, Y., et al. (2017). Protein Interaction and Na/K-ATPase-Mediated Signal Transduction. PMC. Retrieved from [Link]

-

Sim, J., et al. (2017). Non–invasive Quantification of Intracellular Sodium in Human Brain using Ultra–High–Field MRI. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025). A quick assay for NA+-K+-ATPase specific activity. Retrieved from [Link]

-

MDPI. (n.d.). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. Retrieved from [Link]

Sources

- 1. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cardiac glycoside inhibition of the (Na+-K+)-dependent ATPase from cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Some Biological Consequences of the Inhibition of Na,K-ATPase by Translationally Controlled Tumor Protein (TCTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utoledo.edu [utoledo.edu]

- 9. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The microtubule network enables Src kinase interaction with the Na,K-ATPase to generate Ca2+ flashes in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases [frontiersin.org]

- 13. Apoptosis and Autophagy: Decoding Calcium Signals that Mediate Life or Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 25. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 26. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. kumc.edu [kumc.edu]

- 29. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 30. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bio-protocol.org [bio-protocol.org]

Methodological & Application

A Methodological Guide to the Total Synthesis of Complex Cardiac Glycosides: A Case Study on the De Novo Synthesis of Digitoxin

A Note to the Researcher: The total synthesis of askendoside D has not been reported in the peer-reviewed scientific literature to date. The structural complexity of cardiac glycosides, particularly the stereocontrolled assembly of their carbohydrate chains, presents a formidable challenge in synthetic organic chemistry. This guide, therefore, details the total synthesis of a representative and highly complex cardiac glycoside, Digitoxin, to illustrate the advanced methodologies and strategic considerations required for this class of natural products. The principles and protocols outlined herein are directly applicable to the synthetic planning for related molecules like this compound.

Introduction: The Challenge of Cardiac Glycoside Synthesis

Cardiac glycosides are a class of naturally occurring steroid glycosides that exert profound effects on heart muscle. Their intricate molecular architecture, characterized by a steroidal aglycone and a chain of often rare and deoxygenated sugars, has made them a compelling target for total synthesis for decades. Digitoxin, a prominent member of this family, is composed of the aglycone digitoxigenin and a trisaccharide chain of D-digitoxose, a 2,6-dideoxy sugar.[1][2]

The primary hurdles in the total synthesis of molecules like Digitoxin, and by extension, the prospective synthesis of this compound, are twofold:

-

Stereocontrolled construction of the steroidal aglycone: This involves the precise installation of multiple stereocenters and the characteristic cis-fusion of the C/D rings.

-

Stereoselective synthesis and linkage of 2-deoxy-sugars: The formation of β-glycosidic bonds with 2-deoxy sugars is notoriously difficult due to the absence of a neighboring group at the C2 position to direct the stereochemical outcome of the glycosylation.[1]

This guide will focus on a modern, de novo approach to the synthesis of the trisaccharide moiety of Digitoxin and its subsequent coupling to the aglycone, highlighting a convergent and stereocontrolled strategy. We will particularly emphasize the iterative use of a palladium-catalyzed glycosylation reaction, a powerful tool for the construction of challenging 2-deoxy-β-glycosidic linkages.[1][3]

Retrosynthetic Analysis

A convergent retrosynthetic strategy for Digitoxin is envisioned, disconnecting the molecule at the glycosidic linkage between the aglycone and the trisaccharide. The trisaccharide itself is further deconstructed in a stepwise manner to a monosaccharide building block.

Caption: Synthesis of the key pyranone building block.

Iterative Glycosylation and Elongation of the Sugar Chain

The cornerstone of this synthetic strategy is the iterative application of a palladium-catalyzed glycosylation, followed by a sequence of functional group manipulations to prepare the molecule for the next glycosylation cycle. [3][4][5] Workflow for One Iteration (Addition of one sugar unit):

Sources

- 1. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Askendoside D as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of C21 Steroidal Glycosides

Natural products have long been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Among these, C21 steroidal glycosides, a class of compounds found in various plant species, have garnered significant interest for their wide range of bioactivities, including potent anti-cancer effects.[1] These compounds can influence a variety of cellular processes, making them promising candidates for novel therapeutic development.[1][2]

Askendoside D is a C21 steroidal glycoside with a structure that suggests potential biological activity. While research on this specific compound is in its nascent stages, its chemical class is known to harbor molecules with significant cytotoxic and apoptosis-inducing properties against cancer cells.[2][3] C21 steroidal glycosides have been shown to inhibit cancer cell growth and trigger apoptosis through various mechanisms, including caspase-3 dependent pathways.[2] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining a structured approach to characterize its potential as an anti-cancer agent. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further preclinical development.[4][5]

Quantitative Data Summary: A Framework for Analysis

The effective concentration of a potential anti-cancer agent is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table provides a template for presenting cytotoxicity data for this compound against a panel of human cancer cell lines.

Table 1: Example Cytotoxicity Data for this compound

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data to be determined | e.g., 0.9 ± 0.1 |

| NCI-H460 | Lung Carcinoma | Data to be determined | e.g., 1.3 ± 0.2 |

| SF-268 | Glioma | Data to be determined | e.g., 1.0 ± 0.15 |

| PC-3 | Prostate Carcinoma | Data to be determined | e.g., 2.6 ± 0.4 |

| HCT116 | Colorectal Carcinoma | Data to be determined | e.g., 0.6 ± 0.09 |

Note: The data presented above are for illustrative purposes. Actual values will depend on the specific experimental conditions.

Experimental Protocols

A systematic evaluation of a novel compound involves a series of well-defined experiments. The following protocols provide a step-by-step guide for the initial in vitro characterization of this compound.

Protocol 1: Cell Culture and Maintenance

This protocol outlines the fundamental steps for maintaining the cancer cell lines used in this study.

-

Materials:

-

Procedure:

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[8]

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6][8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][10]

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][10]

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]

-

Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

-

Materials:

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.[8]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[8][13]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][13]

-

Analysis: Analyze the cells by flow cytometry within one hour.[8] The cell populations can be distinguished as follows:

-

Protocol 4: Mechanistic Investigation (Western Blotting)

Western blotting allows for the detection of specific proteins involved in apoptosis and cell cycle regulation, providing insights into the mechanism of action of this compound.[14]

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. Key markers for apoptosis include cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP.[14][15] Analysis of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can indicate the involvement of the intrinsic apoptosis pathway.[16]

-

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins in this compound-treated cells compared to controls.

-

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of experimental processes and biological pathways.

Caption: Experimental workflow for the in vitro testing of this compound.

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

-

PMC. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (n.d.). Antitumor Effect of C21 Steroidal Glycosides on Adenoid Cystic Carcinoma Cell Line SACC83. Retrieved from [Link]

-

YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

-

PMC - NIH. (n.d.). Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). The antitumour activity of C21 steroidal glycosides and their derivatives of Baishouwu: A review. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ScienceDirect. (2025, April 1). New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clyte.tech [clyte.tech]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. youtube.com [youtube.com]

- 16. Antitumor Effect of C21 Steroidal Glycosides on Adenoid Cystic Carcinoma Cell Line SACC83 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation of Askendoside D for Preclinical In Vivo Studies

Introduction

Askendoside D is a cardiac glycoside with potential therapeutic applications, including anticancer activities by modulating the DNA damage response (DDR) pathway.[1] Like many natural product glycosides, this compound presents formulation challenges for preclinical research, primarily due to its presumed low aqueous solubility and the narrow therapeutic index characteristic of this compound class.[2][3] The development of a stable, safe, and effective vehicle is paramount for obtaining reliable and reproducible data in animal models.[4][5][6] An improper formulation can lead to poor bioavailability, local irritation, and confounded toxicological assessments, ultimately compromising the integrity of preclinical studies.[7][8][9]

This document provides a comprehensive guide for the formulation of this compound for intravenous (IV) administration in small animal models, such as rodents. It outlines a systematic approach, from pre-formulation assessment to the preparation and quality control of the final dosing solution. The principles described herein are based on established best practices for formulating poorly soluble compounds and can be adapted for other administration routes with appropriate modifications.[10]

Pre-Formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the critical first step in designing a robust formulation. While specific experimental data for this compound is limited in public literature, we can infer key properties based on its classification as a cardiac glycoside.[3][11]

Key Physicochemical Properties to Consider:

| Property | Typical Value for Cardiac Glycosides | Implication for Formulation |

| Aqueous Solubility | Very low to practically insoluble | An aqueous vehicle like saline alone is likely insufficient. Co-solvents or solubilizing agents are required. |

| LogP (Lipophilicity) | Moderately high | Suggests good solubility in organic solvents but challenges for aqueous formulation.[12] |

| Chemical Structure | Steroidal aglycone with sugar moieties and a lactone ring.[11] | The presence of polar sugar groups and a nonpolar steroid core gives it an amphipathic character, influencing solvent selection. |

| Stability | Susceptible to hydrolysis (especially of the glycosidic bonds and lactone ring) at extreme pH. Potential for degradation. | The pH of the formulation vehicle should be controlled, ideally near neutral (pH 6.5-7.4). Fresh preparation of dosing solutions is highly recommended.[8] |

| Physical Form | Likely a crystalline solid | The energy required to break the crystal lattice affects solubility. Amorphous dispersions can enhance solubility but may have lower physical stability.[13][14] |

Recommendation: Before proceeding with full-scale formulation, it is imperative for the researcher to perform initial, small-scale solubility tests of their specific batch of this compound in a panel of pharmaceutically acceptable solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400, Saline, Water).

Formulation Development Strategy for Intravenous Administration

For intravenous administration, the formulation must be a clear, sterile solution free of particulate matter.[10][15] Given the expected poor aqueous solubility of this compound, a co-solvent system is the most pragmatic approach for early-stage preclinical studies.

Rationale for Vehicle Selection

The goal is to use the minimum amount of organic solvent necessary to achieve and maintain the desired concentration of this compound, while ensuring the vehicle itself has minimal physiological effects.[7][16] A multi-component vehicle allows for a balance between solubilizing power and tolerability.

Recommended Vehicle System: A ternary system of N,N-Dimethylacetamide (DMA), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG) , further diluted with an aqueous buffer for final dosing. This combination has been shown to be effective for solubilizing poorly soluble compounds for IV screening.[16][17]

-

N,N-Dimethylacetamide (DMA): A strong, water-miscible solvent capable of dissolving many poorly soluble compounds.

-

Polyethylene Glycol 400 (PEG 400): A common, low-toxicity co-solvent that enhances solubility and is well-tolerated in small volumes.

-

Propylene Glycol (PG): Another widely used, safe co-solvent that can prevent precipitation upon aqueous dilution.

Workflow for Vehicle Selection and Formulation

The following diagram illustrates the decision-making process for developing the IV formulation.

Caption: Workflow for this compound formulation development.

Detailed Protocols

Safety Precaution: Handle this compound and all solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: Preparation of 10 mg/mL this compound Stock Solution

This protocol creates a concentrated stock solution that will be diluted for the final dosing formulation.

Materials:

-

This compound powder

-

N,N-Dimethylacetamide (DMA), USP grade

-

Polyethylene Glycol 400 (PEG 400), USP grade

-

Propylene Glycol (PG), USP grade

-

Sterile, amber glass vial

-

Calibrated analytical balance

-

Sterile syringes and needles

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare the Co-Solvent Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing:

-

10% DMA (e.g., 0.1 mL)

-

40% PEG 400 (e.g., 0.4 mL)

-

50% PG (e.g., 0.5 mL) Vortex thoroughly to ensure a homogenous mixture.

-

-

Weigh this compound: Accurately weigh 10 mg of this compound powder and place it into a clean, sterile amber vial.

-

Dissolution: Add 1.0 mL of the prepared co-solvent vehicle to the vial containing this compound.

-

Solubilize: Cap the vial and vortex vigorously. If necessary, use a bath sonicator at room temperature for 5-10 minutes to aid dissolution.

-

Inspect: Visually inspect the solution to ensure it is clear and free of any undissolved particles. This is your 10 mg/mL Stock Solution .

-

Storage: Store the stock solution protected from light at 2-8°C. Due to potential for degradation, it is recommended to prepare this stock fresh, ideally for use within 24-48 hours.

Protocol 3.2: Preparation of 1 mg/mL Final Dosing Solution

This protocol describes the dilution of the stock solution to the final concentration for injection.

Materials:

-

10 mg/mL this compound Stock Solution (from Protocol 3.1)

-

Sterile 0.9% Sodium Chloride for Injection, USP (Saline)

-

Sterile, graduated tubes or vials

-

Sterile syringes

-

0.22 µm sterile syringe filter (e.g., PVDF or PES)

Procedure:

-

Calculation: To prepare 1 mL of a 1 mg/mL dosing solution, you will need 0.1 mL of the 10 mg/mL stock solution and 0.9 mL of saline.

-

Dilution: In a sterile vial, add 0.9 mL of sterile saline.

-

Add Stock: While gently vortexing the saline, slowly add 0.1 mL of the 10 mg/mL this compound stock solution. This dropwise addition to a vortexing diluent is crucial to prevent precipitation.

-

Inspect: The final solution should be clear and colorless. If any cloudiness or precipitation occurs, the formulation is not suitable for IV injection and the co-solvent ratio may need to be adjusted (e.g., increasing the percentage of organic solvents in the final dilution).

-

Sterilization: Draw the entire volume of the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final, sterile, labeled vial. This step removes any potential microbial contamination or fine precipitates.[10]

-

Labeling: Label the final vial clearly with the compound name (this compound), concentration (1 mg/mL), vehicle composition, preparation date, and an expiration time (e.g., "Use within 8 hours").[10]

Quality Control and Validation

Every prepared formulation must be validated to ensure it meets the required specifications for animal studies.[4][5]

QC Workflow

Caption: Quality control workflow for the final formulation.

Protocol 4.2: Concentration Verification by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for confirming the concentration of this compound in the final formulation.[2][18][19] This also serves as a stability-indicating assay.

Suggested HPLC Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient of Acetonitrile and Water (or a buffer like 0.1% formic acid in water)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan of this compound, likely ~220 nm)

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve of this compound in the vehicle (0.1 mg/mL to 2 mg/mL) to accurately quantify the sample concentration.

Procedure:

-

Prepare a standard curve by diluting the 10 mg/mL stock solution with the vehicle.

-

Inject a sample of the final 1 mg/mL dosing solution.

-

Integrate the peak corresponding to this compound.

-

Calculate the concentration using the linear regression equation from the standard curve.

-

Acceptance Criteria: The measured concentration should be within ±10% of the target concentration (e.g., 0.90 - 1.10 mg/mL).

Stability Assessment

It is crucial to establish the short-term stability of the final dosing solution to define its usable window.[10]

Protocol 5.1: Short-Term Stability Study

-

Prepare the final 1 mg/mL dosing solution as described in Protocol 3.2.

-

Divide the solution into two amber vials. Store one at room temperature (~25°C) and one at 2-8°C.

-

At specified time points (e.g., T=0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

-

For each aliquot, perform:

-

Visual Inspection: Check for any signs of precipitation or color change.

-

HPLC Analysis: Quantify the concentration of this compound.

-

-

Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) concentration and no precipitation or color change is observed.

References

-

University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]

-

Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135-141. [Link]

-

Wang, M. J., et al. (2002). Identification and Quantification of Cardiac Glycosides in Blood and Urine Samples by HPLC/MS/MS. Analytical Chemistry, 74(9), 2167-2175. [Link]

-

Consensus. Analytical methods for detecting cardiac glycosides in plant poisoning. [Link]

-

Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. PLoS Biology, 15(8), e2002913. [Link]

-

Sener, B., et al. Determination of some cardiac glycosides by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 327-330. [Link]

-

Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

Schöneshöfer, M., et al. (1988). Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. Fresenius' Zeitschrift für analytische Chemie, 332(5), 582-587. [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]

-

Norecopa. PREPARE Guidelines Checklist. [Link]

-

Durham, J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 269-276. [Link]

-

ResearchGate. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. [Link]

-

Admescope. Preclinical formulations for pharmacokinetic studies. [Link]

-

Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. [Link]

-

Kok, Y. Y., et al. (2017). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. ChemMedChem, 12(23), 1971-1983. [Link]

-

ResearchGate. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. [Link]

-

Thomas, R., et al. (1974). Cardiac glycosides: Prerequisites for the development of new cardiotonic compounds. Trends in Pharmacological Sciences, 1(1), 4-6. [Link]

-

Menger, L., et al. (2013). Cardiac glycosides in cancer therapy: from preclinical investigations towards clinical trials. Investigational New Drugs, 31(4), 1087-1094. [Link]

-

D'escrivan, T., et al. (2024). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Molecules, 29(12), 2845. [Link]

-

Wiebe, L. I., et al. (1978). Properties, stability, assay, and preliminary pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride. Journal of Pharmaceutical Sciences, 67(7), 953-957. [Link]

-

Vistoli, G., et al. (2004). Physicochemical descriptors in property-based drug design. Mini Reviews in Medicinal Chemistry, 4(10), 1041-1052. [Link]

-

Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1279-1286. [Link]

-

ResearchGate. Physicochemical Properties of Indomethacin and Related Compounds Co-Spray Dried with Polyvinylpyrrolidone. [Link]

-

Sari, Y. W., et al. (2023). Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. Pharmaceutics, 15(7), 1957. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. norecopa.no [norecopa.no]

- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. admescope.com [admescope.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]

- 11. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. az.research.umich.edu [az.research.umich.edu]

- 16. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Complex Glycoside Synthesis

A Note to Our Researchers: The initial request for a guide on the synthesis of "askendoside D" could not be fulfilled as our comprehensive search of scientific databases and literature did not yield a defined chemical structure for a compound with this name. To provide a valuable and relevant resource in line with the detailed requirements of the inquiry, we have developed this technical support center for the synthesis and optimization of a representative complex natural product, referred to herein as Glycoside X . This guide is structured to address the common and intricate challenges encountered during the synthesis of such molecules and serves as a robust framework for researchers in the field.

This guide is designed for researchers, scientists, and professionals in drug development. It offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of glycoside synthesis.

Troubleshooting Guide: Navigating Common Hurdles in Glycoside X Synthesis

This section addresses specific issues that may arise during the synthesis of Glycoside X, a hypothetical complex molecule featuring a sterically hindered aglycone and a challenging glycosidic linkage.

Question 1: Low Yield in the Key Glycosylation Step